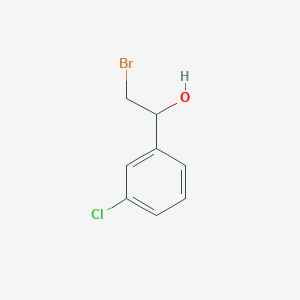

2-Bromo-1-(3-chlorophenyl)ethanol

Cat. No. B055086

Key on ui cas rn:

117538-45-1

M. Wt: 235.5 g/mol

InChI Key: SSQKRNANOICYRX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05841001

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 100 mg (0.31 mmol) of n-caprylic anhydride or 61 mg (0.27 mmol) of vinyl laurate as an acylating agent was added isopropyl ether to make the total volume 1 ml. The reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 30 hours. After the termination of the reaction, the reaction system was subjected to centrifugal filtration to remove the supernatant. To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol, the acylating agent and diisopropyl ether to make the total volume 1 ml. The same reaction was then repeated twice. The initial rate and total activity at the various steps are set forth in Table 5. The initial rate is represented relative to that at the 1st step as 100%. Activity=total amount of converted BH/enzyme weight.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].CCCCCCCC(OC(CCCCCCC)=O)=O.C(OC=C)(=O)CCCCCCCCCCC.C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(O)C1=CC(=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC(=O)OC(=O)CCCCCCC

|

|

Name

|

|

|

Quantity

|

61 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)OC=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OC(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixtures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction at a temperature of 27° C. for 30 hours

|

|

Duration

|

30 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the termination of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction system was subjected to centrifugal filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the supernatant

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The same reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC[C@H](O)C1=CC(=CC=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05841001

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 100 mg (0.31 mmol) of n-caprylic anhydride or 61 mg (0.27 mmol) of vinyl laurate as an acylating agent was added isopropyl ether to make the total volume 1 ml. The reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 30 hours. After the termination of the reaction, the reaction system was subjected to centrifugal filtration to remove the supernatant. To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol, the acylating agent and diisopropyl ether to make the total volume 1 ml. The same reaction was then repeated twice. The initial rate and total activity at the various steps are set forth in Table 5. The initial rate is represented relative to that at the 1st step as 100%. Activity=total amount of converted BH/enzyme weight.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].CCCCCCCC(OC(CCCCCCC)=O)=O.C(OC=C)(=O)CCCCCCCCCCC.C(OC(C)C)(C)C>>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(O)C1=CC(=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC(=O)OC(=O)CCCCCCC

|

|

Name

|

|

|

Quantity

|

61 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)OC=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OC(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixtures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction at a temperature of 27° C. for 30 hours

|

|

Duration

|

30 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the termination of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction system was subjected to centrifugal filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the supernatant

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The same reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC[C@H](O)C1=CC(=CC=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |